molecular formula C4H8Cl2N2O B6178121 1-(1,3-oxazol-2-yl)methanamine dihydrochloride CAS No. 2095670-21-4

1-(1,3-oxazol-2-yl)methanamine dihydrochloride

Cat. No.: B6178121
CAS No.: 2095670-21-4
M. Wt: 171.02 g/mol
InChI Key: HFXISSOHWQPPTK-UHFFFAOYSA-N
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Description

1-(1,3-oxazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino alcohols with carboxylic acids or their derivatives can yield oxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-oxazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles .

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-oxazol-2-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2095670-21-4

Molecular Formula

C4H8Cl2N2O

Molecular Weight

171.02 g/mol

IUPAC Name

1,3-oxazol-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C4H6N2O.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H

InChI Key

HFXISSOHWQPPTK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CN.Cl.Cl

Purity

95

Origin of Product

United States

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